molecular formula C17H18ClNOS B5728966 N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide

N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5728966
M. Wt: 319.8 g/mol
InChI Key: HKRCJOVFFQRHBR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as CMPT and has been studied for its various applications in the field of medicine and biology.

Mechanism of Action

The exact mechanism of action of CMPT is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. CMPT has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CMPT has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in the brain. Additionally, CMPT has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPT in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory and analgesic activities make it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using CMPT in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and safety profile of CMPT.

Future Directions

There are several future directions for the study of CMPT. One potential direction is the development of CMPT as a treatment for Alzheimer's disease and Parkinson's disease. Another potential direction is the study of CMPT as a potential treatment for chronic pain and inflammation. Further studies are also needed to determine the optimal dosage and safety profile of CMPT in humans. Additionally, the development of new analogs of CMPT may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. Its anti-inflammatory, analgesic, and anticonvulsant activities make it a potential candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and safety profile in humans. The development of new analogs of CMPT may also lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of CMPT involves the reaction between 2-[(4-methylbenzyl)thio]acetic acid and 4-chloro-2-methylphenyl isocyanate. The reaction takes place in the presence of a catalyst, typically triethylamine, and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CMPT.

Scientific Research Applications

CMPT has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. CMPT has also been studied for its effects on the central nervous system, including its potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-5-14(6-4-12)10-21-11-17(20)19-16-8-7-15(18)9-13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCJOVFFQRHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide

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